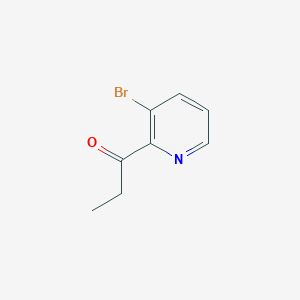
4-iodo-1-(2-methoxyethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyethyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(2-methoxyethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of 1-(2-methoxyethyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the use of Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. This method can be employed to couple a boronic acid derivative of pyrazole with an iodo-substituted reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly activation methods, such as microwave irradiation and ultrasound, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(2-methoxyethyl)-1H-pyrazole, while oxidation with hydrogen peroxide can produce this compound-3-carboxylic acid.
Scientific Research Applications
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(2-methoxyethyl)-1H-indazol-3-amine: Shares the iodo and methoxyethyl groups but has an indazole ring instead of a pyrazole ring.
Methyl 4-iodo-1-(2-methoxyethyl)pyrazole-3-carboxylate: Similar structure with an additional carboxylate group.
Uniqueness
4-Iodo-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both an iodine atom and a methoxyethyl group provides opportunities for diverse chemical modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1407429-97-3 |
|---|---|
Molecular Formula |
C6H9IN2O |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
4-iodo-1-(2-methoxyethyl)pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
InChI Key |
TXNOAQSDMOFPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)I |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



